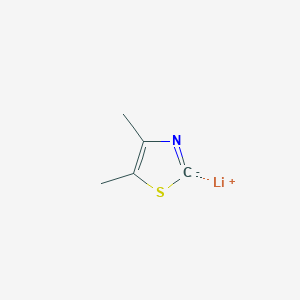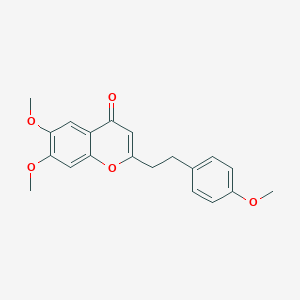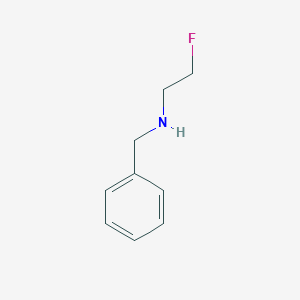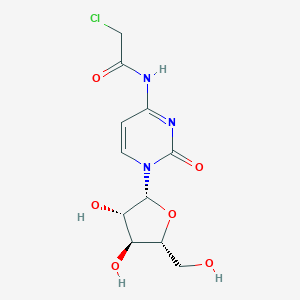
N(4)-Chloroacetylcytosine arabinoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(4)-Chloroacetylcytosine arabinoside, also known as CNDAC, is a nucleoside analog that has gained attention in recent years due to its potential as an anticancer agent. It is a prodrug of ara-C, a widely used chemotherapeutic agent. CNDAC is designed to target cancer cells specifically, while sparing healthy cells, resulting in fewer side effects than traditional chemotherapy.
Mechanism of Action
N(4)-Chloroacetylcytosine arabinoside is converted to ara-C by carboxylesterase enzymes that are overexpressed in cancer cells. Ara-C is then incorporated into DNA during DNA synthesis, leading to DNA damage and cell death. N(4)-Chloroacetylcytosine arabinoside has been shown to be more effective than ara-C in killing cancer cells due to its ability to bypass the rate-limiting step in ara-C activation.
Biochemical and Physiological Effects:
N(4)-Chloroacetylcytosine arabinoside has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits DNA synthesis and repair, leading to DNA damage and cell death. N(4)-Chloroacetylcytosine arabinoside has been shown to be less toxic to healthy cells than traditional chemotherapy agents, resulting in fewer side effects.
Advantages and Limitations for Lab Experiments
N(4)-Chloroacetylcytosine arabinoside has several advantages for lab experiments. It is stable in solution and can be easily synthesized in large quantities. It is also highly soluble in water, making it easy to administer to cells in culture. However, N(4)-Chloroacetylcytosine arabinoside is not effective against all types of cancer cells, and its efficacy may vary depending on the type of cancer being treated.
Future Directions
There are several potential future directions for N(4)-Chloroacetylcytosine arabinoside research. One area of interest is the development of combination therapies that include N(4)-Chloroacetylcytosine arabinoside. Another area of interest is the development of N(4)-Chloroacetylcytosine arabinoside derivatives that may be more effective than the parent compound. Additionally, further research is needed to fully understand the mechanism of action of N(4)-Chloroacetylcytosine arabinoside and to identify biomarkers that may predict response to treatment.
Synthesis Methods
N(4)-Chloroacetylcytosine arabinoside is synthesized by reacting 2'-deoxy-2'-fluoro-5-iodoarabinofuranosylcytosine with chloroacetyl chloride. The resulting compound is then deprotected to yield N(4)-Chloroacetylcytosine arabinoside. This synthesis method has been optimized to produce high yields of N(4)-Chloroacetylcytosine arabinoside with high purity.
Scientific Research Applications
N(4)-Chloroacetylcytosine arabinoside has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N(4)-Chloroacetylcytosine arabinoside is more potent than ara-C in killing cancer cells, including leukemia, lymphoma, and solid tumors. In vivo studies have also shown promising results, with N(4)-Chloroacetylcytosine arabinoside demonstrating significant antitumor activity in animal models.
properties
CAS RN |
113737-52-3 |
|---|---|
Product Name |
N(4)-Chloroacetylcytosine arabinoside |
Molecular Formula |
C11H14ClN3O6 |
Molecular Weight |
319.7 g/mol |
IUPAC Name |
2-chloro-N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C11H14ClN3O6/c12-3-7(17)13-6-1-2-15(11(20)14-6)10-9(19)8(18)5(4-16)21-10/h1-2,5,8-10,16,18-19H,3-4H2,(H,13,14,17,20)/t5-,8-,9+,10-/m1/s1 |
InChI Key |
WEJWVQRPBCYTRE-STRWAFKBSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1NC(=O)CCl)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
C1=CN(C(=O)N=C1NC(=O)CCl)C2C(C(C(O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1NC(=O)CCl)C2C(C(C(O2)CO)O)O |
synonyms |
CACA N(4)-chloroacetylcytarabine N(4)-chloroacetylcytosine arabinoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



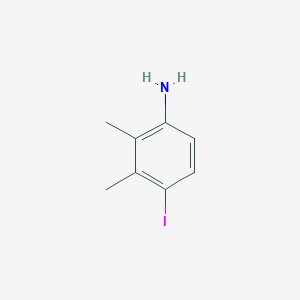

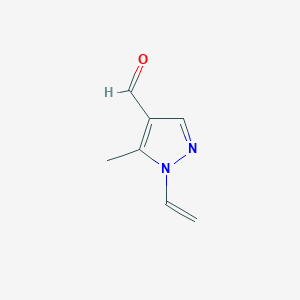
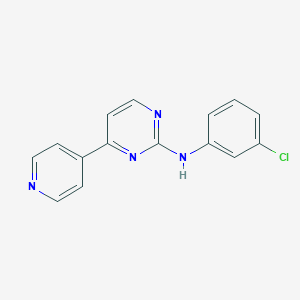



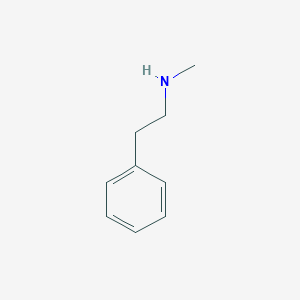
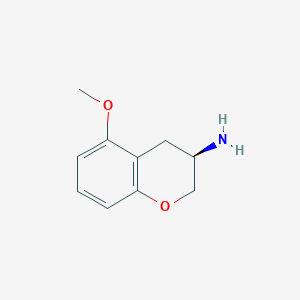
![2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B38980.png)
